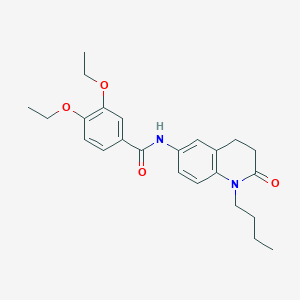

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-4-7-14-26-20-11-10-19(15-17(20)9-13-23(26)27)25-24(28)18-8-12-21(29-5-2)22(16-18)30-6-3/h8,10-12,15-16H,4-7,9,13-14H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKPOHKUURIIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

Formation of the Diethoxybenzamide Moiety: The diethoxybenzamide moiety can be synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Hydroxyl derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation pathways.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other tetrahydroquinolinone derivatives allow for comparative analysis (Table 1). Key differences in substituents, synthetic routes, and inferred pharmacological properties are highlighted below.

Table 1: Structural and Functional Comparison of Selected Tetrahydroquinolinone Derivatives

Key Observations

Structural Variations and Pharmacophore Design

- The target compound ’s 3,4-diethoxybenzamide group distinguishes it from analogues like QOD and ICD, which feature benzodioxolyl or biphenyl groups. The diethoxy substitution likely improves metabolic stability compared to methyl or halogenated groups in other derivatives .

- Compounds such as 35 and 27 incorporate thiophene or pyrrolidine moieties, which may enhance π-π stacking or hydrogen-bonding interactions with targets like proteases. However, the target compound’s benzamide group could offer steric advantages in binding .

Synthetic Complexity The target compound’s synthesis likely involves amide coupling between 6-amino-1-butyltetrahydroquinolinone and 3,4-diethoxybenzoic acid, analogous to methods described for compound 26 (thiophene-2-carboximidamide coupling) .

Inferred Pharmacological Properties

- While QOD and ICD demonstrate dual FP-2/FP-3 inhibition , the target compound’s bulky diethoxy group may limit dual-target efficacy but improve selectivity for single enzymes.

- The butyl chain in the target compound could enhance membrane permeability compared to shorter chains (e.g., methyl or ethyl in compound 27 ) .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

This compound exhibits a high logP value indicating significant lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes essential for cancer cell survival.

- DNA Intercalation : The quinoline moiety may intercalate into DNA, interfering with replication and transcription processes.

Biological Activities

Research indicates that compounds within the tetrahydroquinoline family exhibit a wide range of biological activities:

- Antitumor Activity : Similar compounds have demonstrated potential in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Antiviral Activity : Studies on related tetrahydroisoquinoline derivatives have shown efficacy against various strains of coronaviruses .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial effects against resistant bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antiviral Activity

A series of tetrahydroisoquinoline derivatives were synthesized and tested for their antiviral properties against human coronaviruses (HCoV-229E and HCoV-OC43). Initial findings indicated that certain derivatives exhibited promising antiviral activity with low cytotoxicity towards mammalian cells .

Case Study 2: Antitumor Effects

Research on tetrahydroquinoline derivatives has revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in vitro.

Summary of Biological Activities

The table below summarizes the biological activities observed in related compounds:

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antitumor | Tetrahydroquinoline derivatives | Induced apoptosis in cancer cell lines |

| Antiviral | THIQ derivatives | Effective against HCoV strains with low toxicity |

| Antimicrobial | Quinoline derivatives | Active against resistant bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.